molecular formula C11H10N2OS B6385532 2-Hydroxy-5-(3-methylthiophenyl)pyrimidine, 95% CAS No. 1111103-75-3

2-Hydroxy-5-(3-methylthiophenyl)pyrimidine, 95%

Cat. No. B6385532
CAS RN: 1111103-75-3
M. Wt: 218.28 g/mol
InChI Key: WHNRYTSGPNDIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-(3-methylthiophenyl)pyrimidine, or 2H5MTP, is a small organic molecule with a variety of potential uses in scientific research. It is a member of the pyrimidine family, which is a heterocyclic aromatic compound composed of four carbon atoms and two nitrogen atoms. 2H5MTP is a versatile compound that can be used in a variety of applications in the laboratory, such as in the synthesis of new compounds, in the study of biochemical and physiological effects, and in the development of new drugs. In

Scientific Research Applications

2H5MTP has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of a variety of organic compounds, such as pyrimidine derivatives, heterocyclic aromatic compounds, and amines. It has also been used in the study of the biochemical and physiological effects of drugs, as well as in the development of new drugs. Additionally, 2H5MTP has been used in the study of enzyme-catalyzed reactions, such as the oxidation of alcohols, and in the study of the mechanism of action of drugs.

Mechanism of Action

2H5MTP acts as a substrate for a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. 2H5MTP is also a substrate for cytochrome P450-dependent monooxygenases, which are involved in the oxidation of alcohols. Additionally, 2H5MTP is a substrate for a variety of other enzymes, such as the cytochrome P450-dependent monooxygenases involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
2H5MTP has a variety of biochemical and physiological effects. It is a substrate for a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, 2H5MTP is a substrate for cytochrome P450-dependent monooxygenases, which are involved in the oxidation of alcohols. 2H5MTP has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.

Advantages and Limitations for Lab Experiments

The advantages of using 2H5MTP in laboratory experiments include its wide range of applications, its high yield of desired product, and its ability to act as a substrate for a variety of enzymes. Additionally, 2H5MTP is a relatively stable compound, making it ideal for use in laboratory experiments. However, there are some limitations to using 2H5MTP in laboratory experiments, including its relatively low solubility in water and its relatively low reactivity with other compounds.

Future Directions

There are a variety of potential future directions for the use of 2H5MTP in scientific research. It could be used as a starting material in the synthesis of new compounds, such as pyrimidine derivatives, heterocyclic aromatic compounds, and amines. Additionally, it could be used in the study of the biochemical and physiological effects of drugs, as well as in the development of new drugs. Additionally, 2H5MTP could be used in the study of enzyme-catalyzed reactions, such as the oxidation of alcohols, and in the study of the mechanism of action of drugs. Finally, 2H5MTP could be used as a substrate for a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.

Synthesis Methods

2H5MTP can be synthesized by several methods, including the reaction of 3-methylthiophene-2-carboxaldehyde with hydroxylamine, the reaction of 3-methylthiophene-2-carboxylic acid with hydroxylamine, and the reaction of 3-methylthiophene-2-carboxylic acid with phenylhydrazine. All of these methods involve the condensation of the starting materials to form the desired product. The reaction of 3-methylthiophene-2-carboxaldehyde with hydroxylamine is the most commonly used method for the synthesis of 2H5MTP, as it is simple, efficient, and yields a high yield of the desired product.

properties

IUPAC Name

5-(3-methylsulfanylphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-15-10-4-2-3-8(5-10)9-6-12-11(14)13-7-9/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNRYTSGPNDIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001260132
Record name 5-[3-(Methylthio)phenyl]-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1111103-75-3
Record name 5-[3-(Methylthio)phenyl]-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111103-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-(Methylthio)phenyl]-2(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.